

# Discovery and historical development of quinazoline-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | 4-Ethoxyquinazoline |           |
| Cat. No.:            | B1667964            | Get Quote |

An In-depth Technical Guide to the Discovery and Historical Development of Quinazoline-Based Compounds

### Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its structural resemblance to the endogenous purine and pteridine nuclei allows it to interact with a wide array of biological targets, particularly kinase enzymes. The first natural quinazoline-based alkaloid was discovered in 1888, but extensive exploration of its chemistry began in the 1940s.[1] The parent quinazoline molecule was first synthesized in 1895, with subsequent methods developed in the early 1900s.[3] Since then, over 200 biologically active quinazoline and quinoline alkaloids have been identified, and the scaffold has become the foundation for numerous blockbuster drugs, particularly in the fields of oncology and cardiovascular medicine.[3] This guide details the historical journey of quinazoline-based compounds from their initial synthesis to their evolution as highly targeted therapeutic agents.

# Early Development: From Synthesis to Antihypertensives

The initial therapeutic breakthroughs for quinazoline compounds came not in oncology, but in the treatment of hypertension. Researchers identified that the 2,4-diamino-6,7-



dimethoxyquinazoline structure was a key pharmacophore for recognizing and blocking alpha-1 ( $\alpha$ 1)-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[4]

Prazosin: Discovered by Pfizer in the 1960s and patented in 1965, prazosin was a landmark compound.[5][6] It was the first highly selective α1-adrenergic receptor antagonist, which allowed it to effectively lower blood pressure without the undesirable side effects, such as reflex tachycardia, that plagued earlier non-selective alpha-blockers.[6] Prazosin came into medical use in 1974 and demonstrated the therapeutic potential of the quinazoline scaffold.[5]

Doxazosin: Following the success of prazosin, a rational drug design program was initiated to improve upon its pharmacokinetic profile.[4] Prazosin required multiple daily doses.[6] By modifying the 2-substituent of the quinazoline core, researchers at Pfizer developed doxazosin, which incorporated a benzodioxanoyl moiety.[4] This modification resulted in a significantly longer plasma half-life of approximately 10 hours, permitting once-daily administration for 24-hour blood pressure control.[4] Doxazosin was patented in 1977 and entered medical use in 1988, solidifying the role of quinazolines in cardiovascular medicine.[7]

### The Era of Targeted Cancer Therapy: Quinazoline-Based Kinase Inhibitors

The most profound impact of the quinazoline scaffold has been in oncology, specifically through the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[8][9] Its overexpression and mutation are hallmarks of various cancers, particularly non-small cell lung cancer (NSCLC). The quinazoline core emerged as a favorable scaffold for developing ATP-competitive inhibitors that target the kinase domain of EGFR.[10]

### First-Generation EGFR TKIs: Reversible Inhibition

The first wave of quinazoline-based anticancer drugs were reversible inhibitors, binding to the ATP-binding site of the EGFR kinase domain.[8]

Gefitinib (Iressa®): Developed by AstraZeneca, gefitinib was the first EGFR inhibitor to reach
the market.[11] It received its first approval in Japan in 2002, followed by FDA approval in
2003 for the treatment of NSCLC.[3][11] A pivotal discovery was that gefitinib's remarkable



efficacy was concentrated in a subset of NSCLC patients whose tumors harbored specific activating mutations in the EGFR gene.[9] This finding ushered in the era of precision medicine in oncology.

• Erlotinib (Tarceva®): Erlotinib is another 4-anilinoquinazoline derivative that functions as a reversible EGFR TKI, similar to gefitinib.[12][13] It binds to the ATP binding site of the EGFR, preventing the receptor's autophosphorylation and blocking downstream signaling.[14][15] Approved by the FDA in 2004, it is used to treat NSCLC and pancreatic cancer.[12][16]

## Dual and Second-Generation TKIs: Broader and Irreversible Inhibition

While revolutionary, first-generation TKIs were limited by the eventual development of drug resistance. This clinical challenge drove the development of new quinazoline inhibitors with different mechanisms.

- Lapatinib (Tykerb®): Developed by GlaxoSmithKline, lapatinib is a 4-anilinoquinazoline that
  dually inhibits both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), another
  member of the ErbB receptor family.[17][18] It was approved by the FDA in 2007 for treating
  advanced or metastatic HER2-positive breast cancer, often in combination with other
  therapies.[3][19][20]
- Afatinib (Gilotrif®): Developed by Boehringer Ingelheim and approved in 2013, afatinib is a second-generation TKI.[3][21] Unlike its predecessors, it acts as an irreversible blocker of the ErbB family (EGFR, HER2, and HER4).[22][23] Afatinib forms a covalent bond with cysteine residues in the kinase domains of these receptors, leading to a more sustained suppression of signaling.[22][24] This mechanism provides activity against some EGFR mutations that are resistant to first-generation inhibitors.[22]

### **Third-Generation TKIs: Conquering Resistance**

The primary mechanism of acquired resistance to first- and second-generation EGFR TKIs is the emergence of a secondary "gatekeeper" mutation, T790M.[25] This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less competitive. The development of a TKI that could overcome this specific resistance mechanism was a major goal of medicinal chemistry.



• Osimertinib (Tagrisso®): The discovery of osimertinib by AstraZeneca is a prime example of successful structure-based drug design.[26] The program, which began in 2009, was specifically aimed at creating a third-generation, irreversible inhibitor that would selectively target the T790M mutant form of EGFR while sparing the wild-type (WT) version of the receptor.[27][28] Sparing WT EGFR is crucial for reducing the severe side effects, such as skin rash and diarrhea, common with earlier, less selective inhibitors.[25] Osimertinib achieved this selectivity and received accelerated FDA approval in 2015 for treating patients with metastatic T790M mutation-positive NSCLC.[25][27] It has since become a first-line treatment for patients with EGFR-mutated NSCLC.[25][29]

### **Data Presentation**

**Table 1: Historical Development Timeline of Key** 

**Quinazoline-Based Drugs** 

| Drug Name   | Originator<br>Company   | Therapeutic<br>Area      | Patent Year | First<br>Medical Use | First FDA<br>Approval |
|-------------|-------------------------|--------------------------|-------------|----------------------|-----------------------|
| Prazosin    | Pfizer                  | Hypertension             | 1965[5]     | 1974[5]              | 1988[30]              |
| Doxazosin   | Pfizer                  | Hypertension,<br>BPH     | 1977[7]     | 1988[7]              | 1990[31]              |
| Gefitinib   | AstraZeneca             | NSCLC                    | -           | 2002 (Japan)<br>[11] | 2003[3]               |
| Erlotinib   | Astellas                | NSCLC, Pancreatic Cancer | -           | -                    | 2004[12]              |
| Lapatinib   | GlaxoSmithKI<br>ine     | Breast<br>Cancer         | -           | -                    | 2007[3][19]           |
| Afatinib    | Boehringer<br>Ingelheim | NSCLC                    | -           | -                    | 2013[3]               |
| Osimertinib | AstraZeneca             | NSCLC                    | -           | -                    | 2015[25][27]          |



Table 2: Comparative Inhibitory Activity of Quinazoline-

| Compound    | Generation | EGFR WT<br>IC50 (nM) | EGFR<br>L858R IC50<br>(nM) | EGFR<br>T790M IC₅o<br>(nM) | Mechanism    |
|-------------|------------|----------------------|----------------------------|----------------------------|--------------|
| Gefitinib   | First      | ~100                 | ~20-80                     | ~3,000-<br>10,000          | Reversible   |
| Erlotinib   | First      | ~60                  | ~20-50                     | ~2,000-8,000               | Reversible   |
| Afatinib    | Second     | ~10                  | ~0.5                       | ~10-100                    | Irreversible |
| Osimertinib | Third      | ~500                 | ~1-15                      | ~1-15                      | Irreversible |

Note:  $IC_{50}$  values are approximate and can vary based on assay conditions. The data is compiled to show relative potencies and selectivities.

### **Experimental Protocols**

The synthesis of medicinally important quinazolines often involves building the core heterocycle first, followed by the addition of key side chains. The 4-anilinoquinazoline scaffold, central to most EGFR inhibitors, provides a representative example.

### General Synthesis of the 4-Anilinoquinazoline Core

A common and versatile method for preparing the 4-anilinoquinazoline core, used in drugs like gefitinib and erlotinib, starts from a substituted anthranilic acid.

- Cyclization to form the Quinazolinone: A substituted 2-aminobenzoic acid (anthranilic acid) is reacted with formamide at high temperature. This reaction, a variation of the Niementowski quinazoline synthesis, forms the 4(3H)-quinazolinone ring system.[32]
- Chlorination of the Quinazolinone: The resulting quinazolinone is then chlorinated, typically using thionyl chloride (SOCl<sub>2</sub>) or phosphoryl chloride (POCl<sub>3</sub>), to produce a 4-chloroquinazoline intermediate. This step activates the 4-position for nucleophilic substitution.[13]



Nucleophilic Aromatic Substitution (SNAr): The key 4-chloroquinazoline intermediate is
reacted with a desired substituted aniline in a solvent like isopropanol or dimethylformamide,
often with acid catalysis. The aniline displaces the chloride at the C4 position to yield the final
4-anilinoquinazoline product.[13]

## General Synthesis of the Prazosin/Doxazosin Quinazoline Core

The synthesis of  $\alpha 1$ -blockers like prazosin involves creating a 2,4-diamino-6,7-dimethoxyquinazoline core.

- Starting Material: The synthesis often begins with a suitably substituted aniline, such as 3,4dimethoxyaniline.
- Formation of Cyanamide Intermediate: The aniline is reacted with a source of cyanamide to introduce the first nitrogen atom of the future pyrimidine ring.
- Cyclization: The intermediate is then cyclized to form the 2,4-diamino-6,7dimethoxyquinazoline core.
- Side Chain Acylation: The final step involves reacting this quinazoline core with an
  appropriate acylating agent (e.g., a derivative of furoic acid for prazosin or a
  benzodioxanecarboxylic acid for doxazosin) to attach the side chain to the piperazine
  nitrogen, which has been previously attached at the 2-position of the quinazoline ring.[33][34]

### **Mandatory Visualizations**

### Foundational & Exploratory

Check Availability & Pricing











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Quinazoline Wikipedia [en.wikipedia.org]
- 4. Doxazosin, a case history PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prazosin Wikipedia [en.wikipedia.org]
- 6. Birth of a drug: 5.2 The pharmaceutical background | OpenLearn Open University [open.edu]
- 7. Doxazosin Wikipedia [en.wikipedia.org]
- 8. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Gefitinib Wikipedia [en.wikipedia.org]
- 12. Erlotinib Wikipedia [en.wikipedia.org]
- 13. Modified Synthesis of Erlotinib Hydrochloride PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. drugs.com [drugs.com]
- 16. bocsci.com [bocsci.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Tykerb (lapatinib ditosylate) FDA Approval History Drugs.com [drugs.com]
- 21. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 22. [Mechanism of action and preclinical development of afatinib] PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Afatinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Osimertinib Wikipedia [en.wikipedia.org]
- 28. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M PMC [pmc.ncbi.nlm.nih.gov]
- 29. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. go.drugbank.com [go.drugbank.com]
- 31. go.drugbank.com [go.drugbank.com]
- 32. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolines: An Overview [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. EP2421857B1 Process for the preparation of doxazosin and salts thereof Google Patents [patents.google.com]
- To cite this document: BenchChem. [Discovery and historical development of quinazoline-based compounds]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1667964#discovery-and-historical-development-of-quinazoline-based-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com